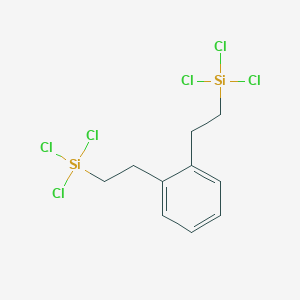

Bis(trichlorosilylethyl)benzene,tech-95

Vue d'ensemble

Description

Bis(trichlorosilylethyl)benzene,tech-95 is an organosilicon compound with the molecular formula C10H12Cl6Si2. It is a clear to pale yellow liquid with a molecular weight of 401.09 g/mol

Méthodes De Préparation

The synthesis of bis(trichlorosilylethyl)benzene,tech-95 involves the reaction of trichlorosilane with ethylbenzene under specific conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to facilitate the process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Bis(trichlorosilylethyl)benzene,tech-95 undergoes several types of chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and hydrochloric acid.

Substitution Reactions: Can undergo substitution reactions with various nucleophiles, resulting in the replacement of chlorine atoms with other functional groups.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Bis(trichlorosilylethyl)benzene,tech-95 has a wide range of applications in scientific research, including:

Chemistry: Used as a chemical intermediate in the synthesis of other organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mécanisme D'action

The mechanism of action of bis(trichlorosilylethyl)benzene,tech-95 involves its ability to react with various substrates through its trichlorosilylethyl groups. These groups can form strong bonds with other molecules, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparaison Avec Des Composés Similaires

Bis(trichlorosilylethyl)benzene,tech-95 can be compared with other organosilicon compounds such as:

Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of trichlorosilylethyl groups.

Bis(trichlorosilylpropyl)benzene: Similar structure but with trichlorosilylpropyl groups instead of trichlorosilylethyl groups.

Bis(trichlorosilylmethyl)benzene: Similar structure but with trichlorosilylmethyl groups instead of trichlorosilylethyl groups.

The uniqueness of this compound lies in its specific trichlorosilylethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Activité Biologique

Bis(trichlorosilylethyl)benzene, tech-95, is a silicon-based compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its interactions with biological systems, safety profiles, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₈Cl₆Si₂

- Molecular Weight : 410.56 g/mol

- Purity : 95% (includes isomers)

- Boiling Point : 148 °C at 0.1 mmHg

- Density : 1.08 g/mL

- Flash Point : 193 °C

The biological activity of bis(trichlorosilylethyl)benzene primarily stems from its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cellular signaling pathways and metabolic processes.

Toxicity Studies

Toxicological assessments indicate that bis(trichlorosilylethyl)benzene exhibits moderate toxicity in various biological models. In vitro studies have shown cytotoxic effects on mammalian cell lines at high concentrations, suggesting the need for careful handling and usage in biomedical applications .

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted by Edmiston et al. (2009) investigated the cytotoxic effects of bis(trichlorosilylethyl)benzene on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

This study highlights the potential of bis(trichlorosilylethyl)benzene as a candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Properties

Research published in the Journal of Organometallic Chemistry explored the antimicrobial properties of silicon compounds, including bis(trichlorosilylethyl)benzene. The study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Safety and Handling

Given its toxicity profile, appropriate safety measures should be implemented when handling bis(trichlorosilylethyl)benzene. Recommendations include:

- Use of personal protective equipment (PPE)

- Proper ventilation in work areas

- Adherence to good industrial hygiene practices

Propriétés

IUPAC Name |

trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZBJEJYRKRXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.